molecular formula C9H10F2O2 B3000656 2,3-Difluoro-4-(propan-2-yloxy)phenol CAS No. 1881328-14-8

2,3-Difluoro-4-(propan-2-yloxy)phenol

Cat. No. B3000656
M. Wt: 188.174
InChI Key: VDWAMKTZLMDGDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated phenolic compounds has been explored in several studies. For instance, the synthesis of 2-substituted 4-(trifluoromethyl)phenols was achieved through ortho-lithiation and subsequent reaction with electrophiles, highlighting the ortho-directing effect of a THP-protected hydroxy group . Another study reported the synthesis of a phenol-based polymer through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, followed by electrochemical polymerization . Additionally, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed using various characterization techniques, and the compound was further reacted with sugar azide to form a triazole ring .

Molecular Structure Analysis

The molecular structure of fluorinated compounds has been a subject of interest. For example, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and the presence of intermolecular O–H⋯O bonds . Similarly, the molecular geometry of a phthalonitrile compound was compared using Hartree-Fock and density functional theory, which provided insights into the ground state structure .

Chemical Reactions Analysis

Fluorinated phenols undergo various chemical reactions. Bismuth(III) triflate catalyzed the regioselective ring opening of epoxides with phenols, leading to the synthesis of 1,3-diaryloxy-2-propanols . The synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester were investigated, resulting in the formation of different fluorinated compounds through nucleophilic substitution and thermal cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenolic compounds have been characterized in several studies. For instance, the influence of fluoro substituents on the thermotropic liquid-crystalline properties of chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol was examined, showing reduced melting points and transition temperatures . The spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol were investigated, revealing diffusion-controlled electron transfer properties . Additionally, a new synthesis of 2,2-difluoro-3-hydroxyacids through a selective haloform reaction was reported, providing a convenient approach for the synthesis of these compounds .

Scientific Research Applications

  • Biodegradable Polyurethanes Synthesis Research by Su et al. (2018) involved the synthesis of novel biodegradable F-containing polyurethanes using 4-(1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl)phenol (HFP) as a fluoro chain extender. The study highlighted the significance of fluorine elements in enhancing the properties of biomedical materials due to their low surface energy (Su et al., 2018).

  • Liquid-Crystalline Properties Booth et al. (1993) synthesized materials derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, demonstrating their thermotropic liquid-crystalline properties. This study elucidates the influence of fluoro substituents on melting points, clearing points, and phase transitions, highlighting their potential in liquid crystal technology (Booth et al., 1993).

  • Molecular Docking and Quantum Chemical Calculations Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a related molecule, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. This research provides insights into the molecular structure, vibrational spectra, and biological effects of similar compounds (Viji et al., 2020).

  • Spectroelectrochemical Properties of Phthalocyanines A study by Kamiloğlu et al. (2018) focused on synthesizing new compounds with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol. This research is crucial in understanding the electrochemical and spectroelectrochemical properties of phthalocyanines, which are important in electrochemical technologies (Kamiloğlu et al., 2018).

  • Bioremediation of Environmental Pollutants Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. This study demonstrates the potential of enzymes in degrading hydrophobic phenolic environmental pollutants, with implications for environmental cleanup and pollution management (Chhaya & Gupte, 2013).

  • Synthesis and Characterization of Phthalonitrile Derivatives The work by Yang Gang (2008) involves the synthesis of phthalonitrile-based compounds, including 4-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)phthalonitrile. This research contributes to understanding the thermo-polymerization characteristics of these compounds, relevant for materials science and polymer technology (Yang Gang, 2008).

properties

IUPAC Name

2,3-difluoro-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWAMKTZLMDGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(propan-2-yloxy)phenol

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